

(S)-(-)-Citronellic acid structural formula and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-Citronellic acid

Cat. No.: B2936272

[Get Quote](#)

An In-depth Technical Guide to **(S)-(-)-Citronellic Acid**: Structure, Stereochemistry, and Applications

Introduction

(S)-(-)-Citronellic acid, a monoterpenoid and unsaturated fatty acid, is a chiral molecule of significant interest in the fields of organic synthesis, materials science, and drug development. [1][2] Its formal IUPAC name is (3S)-3,7-Dimethyl-6-octenoic acid.[3] As a naturally occurring compound found in plants like cardamom and lemongrass, it contributes to their characteristic aromas.[4][5][6] Beyond its sensory properties, its specific stereochemical configuration makes it a valuable chiral building block for the synthesis of more complex molecules. This guide provides a detailed examination of its structural formula, stereochemistry, physicochemical properties, synthesis, and key applications for researchers and drug development professionals.

Molecular Structure and Identification

The fundamental identity of **(S)-(-)-Citronellic acid** is defined by its molecular structure and unique identifiers.

- Molecular Formula: C₁₀H₁₈O₂[3][7]
- Molecular Weight: 170.25 g/mol [1][7]

- Linear Formula: $(CH_3)_2C=CHCH_2CH_2CH(CH_3)CH_2CO_2H$
- CAS Number: 2111-53-7[3][7][8]

The structure consists of an eight-carbon chain (octenoic acid) with two methyl group substituents at positions 3 and 7, and a carbon-carbon double bond between carbons 6 and 7. The carboxylic acid functional group at one end imparts its acidic properties.[9]

Figure 1: 2D Structural Formula of Citronellic Acid

Stereochemistry: The Chiral Center at C3

The defining characteristic of **(S)-(-)-Citronellic acid** is its chirality, which arises from the presence of a single stereocenter at the C3 position.[4][10] This asymmetric carbon is bonded to four different substituent groups, giving rise to two non-superimposable mirror images, or enantiomers: **(S)-(-)-Citronellic acid** and **(R)-(+)-Citronellic acid**.

Cahn-Ingold-Prelog (CIP) Priority Assignment

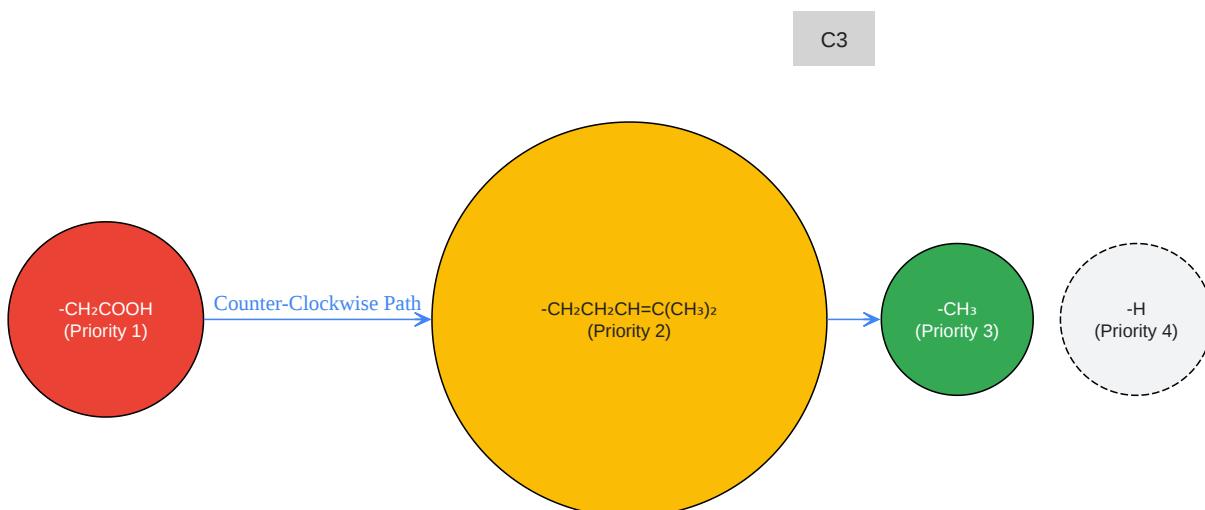
The absolute configuration of the stereocenter is assigned the descriptor 'S' based on the Cahn-Ingold-Prelog (CIP) sequence rules.[11][12][13] This is a systematic process for ranking the four substituents attached to the chiral center.

- Identify the Substituents: The four groups attached to the chiral carbon (C3) are:
 - $-CH_2COOH$ (Carboxymethyl group)
 - $-CH_2CH_2CH=C(CH_3)_2$ (4-methylpent-3-en-1-yl group)
 - $-CH_3$ (Methyl group)
 - $-H$ (Hydrogen atom)
- Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic numbers receive higher priority.[14]
 - Priority 1: The carbon of the $-CH_2COOH$ group.
 - Priority 2: The carbon of the $-CH_2CH_2CH=C(CH_3)_2$ group.

- Priority 3: The carbon of the $-\text{CH}_3$ group.
- Priority 4: The Hydrogen atom (lowest atomic number).

Causality: A tie occurs between the three carbon atoms. To break the tie, we examine the atoms attached to them. The carbon of the $-\text{CH}_2\text{COOH}$ group is bonded to (C, H, H). The carbon of the larger alkyl chain is also bonded to (C, H, H). The methyl carbon is bonded to (H, H, H). The methyl group is therefore the lowest priority of the three (Priority 3). To break the tie between the remaining two groups, we move further down the chain. The next carbon in the carboxymethyl chain is bonded to (O, O, H), while the next carbon in the alkyl chain is bonded to (C, H, H). Since Oxygen has a higher atomic number than Carbon, the $-\text{CH}_2\text{COOH}$ group receives Priority 1.

- Determine Configuration: The molecule is oriented so that the lowest priority group (Priority 4, the -H atom) points away from the viewer. The direction from priority 1 to 2 to 3 is then traced. For **(S)-(-)-Citronellic acid**, this path is counter-clockwise, leading to the "S" (from the Latin sinister, for left) designation.[13]



[Click to download full resolution via product page](#)*Figure 2: CIP Priority Assignment for (S)-Citronellic Acid*

Optical Activity

The designation (-) or levorotatory refers to the compound's experimental property of rotating plane-polarized light to the left. The specific rotation value for **(S)-(-)-Citronellic acid** is typically reported as $[\alpha]_{25}/D -8^\circ$ (neat).[\[10\]](#) It is critical to note that the S/R designation is a nomenclature rule and does not inherently predict the direction (+) or (-) of optical rotation.

Physicochemical Properties

The physical and chemical properties of **(S)-(-)-Citronellic acid** are essential for its handling, formulation, and application in various experimental protocols.

Property	Value	Source(s)
Appearance	Colorless to pale-yellow liquid	[2] [3] [4]
Density	0.926 g/mL at 25 °C	
Boiling Point	115-120 °C at 0.4 mmHg	
Refractive Index	n_{20}/D 1.453	
Optical Rotation	$[\alpha]_{25}/D -8^\circ$, neat	
Solubility	Almost insoluble in water; soluble in alcohols and oils	[6]

Synthesis and Natural Occurrence

(S)-(-)-Citronellic acid can be obtained from natural sources or through chemical synthesis.

Natural Sources

The d-form (likely referring to the related R-(+)-enantiomer) is a constituent of Java citronella and geranium oils. The l-form, **(S)-(-)-Citronellic acid**, has been identified in cypress oil.[\[6\]](#) It is functionally related to citronellal, a major component of citronella oil.[\[1\]](#)[\[9\]](#)

Chemical Synthesis

A primary route for synthesizing citronellic acid is the oxidation of its corresponding aldehyde, citronellal.[4][10]

Protocol: Pinnick Oxidation of Citronellal

This method is a reliable and widely used protocol for converting aldehydes to carboxylic acids under mild conditions, which is crucial for preventing side reactions with the molecule's double bond.

- Reaction Setup: A solution of the starting material, (S)-(-)-Citronellal, is prepared in a suitable solvent like tert-butanol. An excess of a scavenger, such as 2-methyl-2-butene, is added to quench the hypochlorite byproduct.
- Oxidant Preparation: A separate aqueous solution of sodium chlorite (NaClO_2) and a phosphate buffer (e.g., sodium dihydrogen phosphate, NaH_2PO_4) is prepared.[4]
- Reaction Execution: The sodium chlorite solution is added slowly to the citronellal solution at a controlled temperature (typically $0\text{ }^\circ\text{C}$ to room temperature). The reaction progress is monitored by TLC or GC.
- Workup and Purification: Upon completion, the reaction is quenched, and the aqueous and organic layers are separated. The organic layer is washed, dried, and concentrated. The resulting crude **(S)-(-)-Citronellic acid** is then purified, usually by vacuum distillation or column chromatography.

Self-Validating System: The use of Pinnick conditions is inherently self-validating for this substrate because it is highly selective for the aldehyde functional group. The mild, buffered conditions prevent isomerization of the chiral center and are compatible with the alkene moiety, ensuring the stereochemical and structural integrity of the final product.

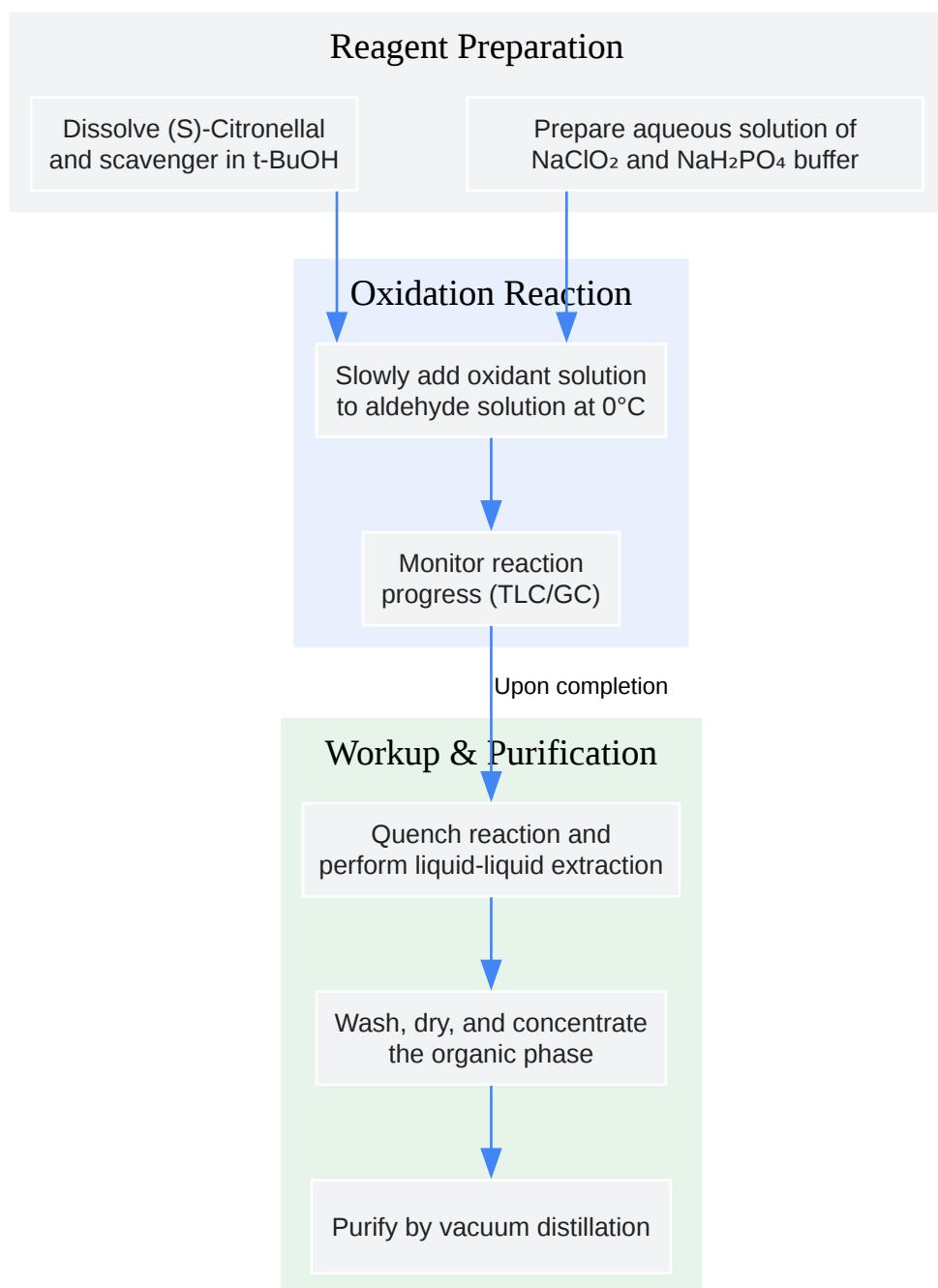
[Click to download full resolution via product page](#)

Figure 3: General Workflow for Pinnick Oxidation

Enantioselective synthesis, often employing enzymatic cascades, can be used to produce specific enantiomers of related precursors like (R)-citronellal from achiral starting materials like geraniol.^[15] Such strategies are critical for producing enantiomerically pure compounds for pharmaceutical applications.

Spectroscopic Characterization

The structural identity and purity of **(S)-(-)-Citronellic acid** are unequivocally confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations in the ^1H NMR spectrum, along with the number and chemical shifts of signals in the ^{13}C NMR spectrum, allow for the complete assignment of the molecule's structure.[16][17]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong, broad absorption in the range of 2500-3300 cm^{-1} is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1700 cm^{-1} corresponds to the C=O (carbonyl) stretch.[16]

Applications in Research and Drug Development

(S)-(-)-Citronellic acid is more than a fragrance component; it is a versatile platform molecule for scientific innovation.

- Chiral Building Block: In asymmetric synthesis, the predefined stereocenter at C3 makes it a valuable starting material for constructing complex chiral molecules, such as insect pheromones or pharmaceutical intermediates, where specific stereoisomers are required for biological activity.[6]
- Drug Discovery and Development: Natural products are a cornerstone of drug discovery.[18] Citronellic acid has demonstrated antimicrobial and anti-inflammatory properties, making it a lead compound for developing new therapeutic agents.[2][9] Its structure can be modified to enhance potency and optimize pharmacokinetic properties.
- Materials Science: Research is exploring the use of citronellic acid in the development of biodegradable polymers.[2] Its chemical structure, containing both a polymerizable double bond and a reactive carboxylic acid, allows for its incorporation into novel sustainable materials.
- Flavor and Fragrance Industry: It serves as a flavoring agent in foods and a key ingredient in perfumes, soaps, and cosmetics due to its pleasant, green-grassy, and citrus-like aroma.[2]

[\[6\]](#)

Conclusion

(S)-(-)-Citronellic acid is a molecule of dual importance. Its well-defined structure, particularly its single chiral center with S-configuration, provides an excellent platform for stereocontrolled chemical synthesis. Concurrently, its inherent biological activities and natural origin position it as a compelling candidate for further investigation in drug discovery and as a renewable resource in materials science. A thorough understanding of its stereochemistry, properties, and reactivity is fundamental for researchers and scientists aiming to leverage this versatile natural product in advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citronellic acid | C₁₀H₁₈O₂ | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 2111-53-7|(S)-(-)-Citronellic Acid|Rlavie [rlavie.com]
- 4. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentreco.co]
- 5. chembk.com [chembk.com]
- 6. CITRONELLIC ACID | 502-47-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. (S)-(-)-Citronellic acid | CymitQuimica [cymitquimica.com]
- 9. CAS 502-47-6: Citronellic acid | CymitQuimica [cymitquimica.com]
- 10. Buy Citronellic acid | 502-47-6 [smolecule.com]
- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]
- 15. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Drug discovery inspired by bioactive small molecules from nature - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-(-)-Citronellic acid structural formula and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2936272#s-citronellic-acid-structural-formula-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com